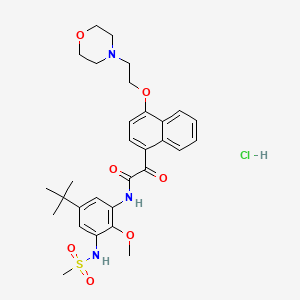
Itx5061
説明
ITX5061 is a small molecule antagonist of scavenger receptor B-I . It has been used in trials studying the treatment of hepatitis C virus (HCV) infection .
Synthesis Analysis
ITX5061 has entered phase 1 clinical trials in HCV-infected humans . It has been evaluated in combination with interferon-α, ribavirin, and HCV protease and polymerase inhibitors in a genotype 2a infectious virus system .
Molecular Structure Analysis
The chemical formula of ITX5061 is C30H37N3O7S . Its exact mass is 583.24 and its molecular weight is 583.700 .
Chemical Reactions Analysis
ITX5061 is a potent inhibitor of HCV replication and is additive to synergistic with interferon-α, ribavirin, BILN2061, VX950, VX1, and 2′-C-methyladenosine .
Physical And Chemical Properties Analysis
ITX5061 is a type II inhibitor of p38 MAPK and also an antagonist of scavenger receptor B1 (SR-B1) . Treatment of ITX5061 (30 mg/kg/day) for mice results in a 50% increase in HDL-C levels compared to baseline .
科学的研究の応用
Hepatitis C Virus (HCV) Treatment
ITX5061 has been used as an entry inhibitor for the Hepatitis C virus (HCV). It impedes HCV replication by inhibiting the scavenger receptor B1 (SRB1), which is involved in HCV entry . A study found that ITX5061 was well tolerated and led to a reduction in plasma HCV RNA, particularly in patients infected with genotype 1 HCV.
Antiviral Activity
ITX5061 has shown antiviral activity. In a multicenter study, ITX5061 was administered orally for up to 28 days and was found to be safe and well-tolerated . However, predefined criteria for antiviral activity were not met at the doses and durations studied .
Inhibiting HCV Entry into Liver Cells
ITX5061 is a potential therapy targeted at inhibiting the entry of the Hepatitis C virus (HCV) into liver cells . It has exhibited a good safety profile in preclinical studies and in previous clinical studies involving over 250 subjects .
Reducing Viral Load in HCV Patients
ITX5061 has been tested for its ability to reduce viral load in treatment-naive and previously treated patients with HCV infection, when administered as a single agent . The placebo-controlled, randomized trial was a parallel-group dose-response study .
Limiting HCV Infection of Liver Grafts
Inhibiting Binding of Soluble HCV E2
In vitro, ITX5061 differentially binds to SR-B1 expressing cells and specifically inhibits the binding of soluble HCV E2 .
Safety And Hazards
特性
IUPAC Name |
N-[5-tert-butyl-3-(methanesulfonamido)-2-methoxyphenyl]-2-[4-(2-morpholin-4-ylethoxy)naphthalen-1-yl]-2-oxoacetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H37N3O7S.ClH/c1-30(2,3)20-18-24(28(38-4)25(19-20)32-41(5,36)37)31-29(35)27(34)23-10-11-26(22-9-7-6-8-21(22)23)40-17-14-33-12-15-39-16-13-33;/h6-11,18-19,32H,12-17H2,1-5H3,(H,31,35);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICIJBYYMEBOTQP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=C(C(=C1)NS(=O)(=O)C)OC)NC(=O)C(=O)C2=CC=C(C3=CC=CC=C32)OCCN4CCOCC4.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38ClN3O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
620.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
KC706 is a novel anti-inflammatory drug that works by inhibiting the activity of p38 MAP kinase. p38 MAP kinase is a key component of the signaling pathway that regulates the body's production of inflammatory mediators, including TNFα and IL-1 beta. It has been demonstrated to be truly disease-modifying: it stops the destruction of joint tissue that is the underlying disease pathology in rheumatoid arthritis. | |
| Record name | KC706 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05157 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Product Name |
1-Naphthaleneacetamide, N-(5-(1,1-dimethylethyl)-2-methoxy-3-((methylsulfonyl)amino)phenyl)-4-(2-(4-morpholinyl)ethoxy)-alpha-oxo-, hydrochloride (1:1) | |
CAS RN |
1252679-52-9 | |
| Record name | ITX 5061 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1252679529 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | ITX-5061 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J4RA8K2Q2A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: How does ITX5061 interact with its target and what are the downstream effects?
A1: ITX5061 acts as an antagonist of the scavenger receptor class B type I (SR-BI). [, , ] This receptor plays a crucial role in the uptake of high-density lipoprotein cholesterol (HDL-C) by the liver. [] By inhibiting SR-BI, ITX5061 reduces the hepatic uptake of HDL-C, leading to increased HDL-C and apolipoprotein A-I (apoA-I) levels in the plasma. [] Additionally, ITX5061 has been shown to block the entry of the hepatitis C virus (HCV) into hepatocytes by interfering with SR-BI-mediated viral entry. [, , ]
Q2: What is the impact of ITX5061 on HCV infection after liver transplantation?
A2: Studies indicate that ITX5061 can reduce plasma HCV RNA levels following liver transplantation, particularly in patients infected with genotype 1 HCV. [, ] While it may not completely prevent HCV infection of the graft, ITX5061 appears to slow down viral evolution, suggesting a potential role in combination therapy. []
Q3: Are there any pre-clinical studies demonstrating the potential of ITX5061 in cancer treatment?
A3: Research suggests that ITX5061 might be beneficial in treating castration-resistant prostate cancer (CRPC) characterized by Sprouty2 (SPRY2) deficiency. [, ] SPRY2-deficient CRPC relies on cholesterol uptake for androgen biosynthesis, and ITX5061, by blocking SRB1-mediated cholesterol uptake, showed efficacy in reducing treatment resistance in pre-clinical models. [, ]
Q4: What is known about the safety and tolerability of ITX5061 in humans?
A4: Clinical trials investigating ITX5061 in HCV-infected patients have demonstrated that the drug is generally safe and well-tolerated when administered orally at a dose of 150 mg/day for up to 28 days. [, ]
Q5: Are there any other potential therapeutic applications of ITX5061 being explored?
A5: Beyond HCV infection and CRPC, the potential of ITX5061 as a therapeutic agent for other conditions remains an area of active research. The role of SR-BI in various physiological and pathological processes suggests that targeting this receptor with ITX5061 could have broader therapeutic implications.
Q6: What are the limitations of using ITX5061 as a standalone therapy for HCV infection?
A6: While ITX5061 shows promise in reducing viral load and evolution, research suggests that combining it with HCV replication inhibitors might be necessary for optimal efficacy. [] This is likely due to the presence of extrahepatic HCV reservoirs that contribute to viral persistence. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




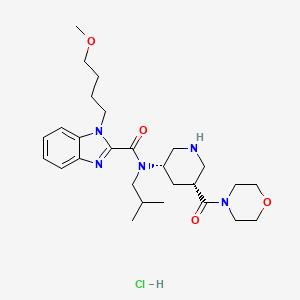
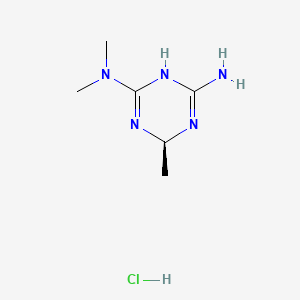
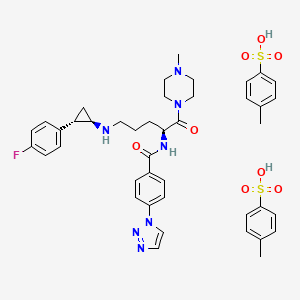

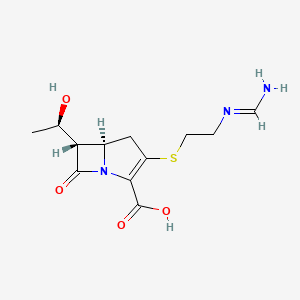
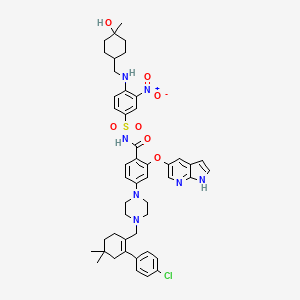

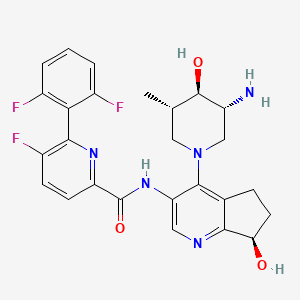
![(11S)-7-(3,5-dimethyl-1,2-oxazol-4-yl)-11-pyridin-2-yl-9-oxa-1,3-diazatricyclo[6.3.1.04,12]dodeca-4(12),5,7-trien-2-one](/img/structure/B608088.png)

![N-(2-(((3S,4S)-1-(4-(Benzo[d][1,3]dioxol-5-yl)-4-hydroxycyclohexyl)-4-ethoxypyrrolidin-3-yl)amino)-2-oxoethyl)-3-(trifluoromethyl)benzamide](/img/structure/B608091.png)